N-(4-acetylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine core, which is known for its diverse biological activities. The presence of multiple functional groups, including acetyl, methoxy, and oxo groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazepine core, followed by the introduction of the acetyl and methoxy groups. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(4-ACETYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE stands out due to its unique combination of functional groups and the benzothiazepine core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H28N2O6S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
InChI |
InChI=1S/C28H28N2O6S/c1-17(31)18-9-11-20(12-10-18)29-26(32)16-30-21-7-5-6-8-24(21)37-25(15-27(30)33)19-13-22(34-2)28(36-4)23(14-19)35-3/h5-14,25H,15-16H2,1-4H3,(H,29,32) |
InChI Key |
LXYBANMCIIXIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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